N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide
Description
This compound features a complex polycyclic architecture combining anthracene moieties, a dioxaphosphocin ring system, and a trifluoromethanesulfonamide group. Key structural attributes include:
- Anthracene Substituents: Two anthracen-9-yl groups at positions 1 and 10 contribute extended π-conjugation and steric bulk, which may influence photophysical properties and substrate binding in catalytic applications .
- Trifluoromethanesulfonamide Group: The electron-withdrawing trifluoromethanesulfonamide moiety at position 12 enhances solubility in polar aprotic solvents and may modulate reactivity in nucleophilic or electrophilic processes .
Properties
Molecular Formula |
C46H31F3NO5PS |
|---|---|
Molecular Weight |
797.8 g/mol |
IUPAC Name |
N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C46H31F3NO5PS/c47-46(48,49)57(52,53)50-56(51)54-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(55-56)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26H,21-24H2,(H,50,51) |
InChI Key |
IWVLFUMNFOGDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=C1C=CC=CC1=CC1=CC=CC=C19)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to construct the anthracene-based framework . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the anthracene rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the development of advanced materials for OLEDs and other electronic devices
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its anthracene moieties. These interactions can influence various pathways, such as electron transport in OLEDs. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its function in electronic devices .
Comparison with Similar Compounds
Siphos-PE (10,11,12,13-Tetrahydrodiindeno[7,1-de:10,7'-fg][1,3,2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine)
- Structural Similarities: Both compounds share the tetrahydrodiindeno-dioxaphosphocin backbone. Siphos-PE substitutes phosphorus with bis[(R)-1-phenylethyl]amine groups, whereas the target compound uses anthracene and trifluoromethanesulfonamide substituents.
- Functional Differences: Catalytic Activity: Siphos-PE is a chiral ligand in asymmetric catalysis, leveraging its phosphoramidite structure for enantioselective transformations . The target compound’s anthracene groups may instead favor π-π interactions in supramolecular or materials applications.
N-(9,10-Dihydro-9,10-Dioxo-1-Anthracenyl)-2,2,2-Trifluoro-N-Methyl-Acetamide (CAS 71302-68-6)
- Structural Overlap : Both compounds feature anthracene-derived cores and trifluoromethyl groups. However, the dioxaphosphocin ring is absent in this analog.
- Property Comparison: Molecular Weight: The target compound (higher MW due to the dioxaphosphocin and additional anthracene) may exhibit lower solubility in non-polar solvents compared to the simpler acetamide derivative (MW 333.26) .
1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine
- Core Similarities: The ethanoanthracene scaffold is analogous to the anthracene units in the target compound. Chlorine substituents in this analog introduce steric and electronic perturbations.
- Key Contrasts: Substituent Effects: Dichloro groups enhance electrophilicity and may stabilize charge-transfer complexes, whereas the target compound’s anthracene units prioritize steric hindrance and π-stacking .
N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide
- Functional Groups : Both compounds incorporate sulfonamide groups, but the target compound’s trifluoromethyl variant offers greater electronegativity and metabolic stability .
- Structural Divergence : The dicarboximide ring in this analog replaces the dioxaphosphocin system, altering conformational flexibility and Lewis base character.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
